Sodium;2,6-dichloro-4-nitrobenzoic acid

Description

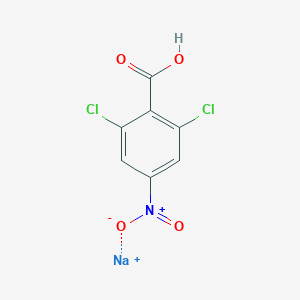

Sodium 2,6-dichloro-4-nitrobenzoic acid is the sodium salt of 2,6-dichloro-4-nitrobenzoic acid, a chlorinated nitrobenzoic acid derivative. The parent acid (CAS: 22509-50-8) has a molecular formula of C₇H₃Cl₂NO₄ and a molecular weight of 236.01 g/mol . It is synthesized via nitration and chlorination reactions; for example, treatment of 2,6-dichloro-4-nitrobenzoic acid with thionyl chloride yields 2,6-dichloro-4-nitrobenzoyl chloride, a key intermediate for further derivatization . The sodium salt enhances water solubility, making it suitable for pharmaceutical and industrial applications.

Safety Profile: The acid form is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The sodium salt’s hazards may differ due to its ionic nature but likely retains similar toxicity profiles.

Properties

Molecular Formula |

C7H3Cl2NNaO4+ |

|---|---|

Molecular Weight |

259.00 g/mol |

IUPAC Name |

sodium;2,6-dichloro-4-nitrobenzoic acid |

InChI |

InChI=1S/C7H3Cl2NO4.Na/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12;/h1-2H,(H,11,12);/q;+1 |

InChI Key |

KNJNGYLQZQQMCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2,6-Dichloro-4-Nitro-m-Xylene to 2,6-Dichloro-4-Nitro-1,3-Benzene Dicarboxylic Acid

The initial step in one of the principal synthetic routes involves the oxidation of 2,6-dichloro-4-nitro-m-xylene to yield 2,6-dichloro-4-nitro-1,3-benzene dicarboxylic acid, an important intermediate.

Oxidizing Agents and Conditions:

- Potassium permanganate (KMnO4) in solvents such as aqueous pyridine, aqueous α-picoline, aqueous acetone.

- Chromium trioxide (CrO3) in sulfuric acid.

- Aqueous nitric acid can also serve as an oxidant.

-

- The reaction mixture is typically heated at reflux temperature of the solvent.

- Temperature range: 30–100 °C.

- Reaction time: 1 to 2 hours.

-

- The dicarboxylic acid product is a solid with a melting point of approximately 224–227 °C.

This oxidation step efficiently converts the methyl groups of the xylene derivative into carboxylic acid groups, setting the stage for selective decarboxylation.

Selective Decarboxylation of 2,6-Dichloro-4-Nitro-1,3-Benzene Dicarboxylic Acid to 2,6-Dichloro-4-Nitrobenzoic Acid

Following the formation of the dicarboxylic acid, selective removal of one carboxyl group yields 2,6-dichloro-4-nitrobenzoic acid.

| Method | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| 1. Reaction with aqueous nitric acid | Aqueous HNO3 | Above 200 °C | 0.5 to 1.5 hours | Direct decarboxylation in acid |

| 2. Reflux with high boiling inert solvent | Nitrobenzene, dibenzylether, dodecylbenzene, quinoline, etc. | Above 200 °C | 1 to 2 hours | Solvent reflux decarboxylation |

-

- The reaction selectively removes one carboxyl group without affecting the nitro or chloro substituents.

-

- High purity 2,6-dichloro-4-nitrobenzoic acid suitable for further transformations.

This selective decarboxylation is a critical step that ensures the desired monoacid product is obtained efficiently.

Direct Preparation from 2,6-Dichloro-4-Nitro-m-Xylene

An alternative route bypasses the isolation of the dicarboxylic acid intermediate by directly oxidizing 2,6-dichloro-4-nitro-m-xylene in aqueous nitric acid at elevated temperatures.

-

- Heating above 200 °C in aqueous nitric acid.

- Reaction time: Typically 0.5 to 1.5 hours.

-

- Streamlines synthesis by combining oxidation and decarboxylation.

- Potentially improves overall yield and reduces processing steps.

This method is advantageous for industrial scale synthesis where process efficiency is paramount.

Conversion to Sodium Salt

Once 2,6-dichloro-4-nitrobenzoic acid is obtained, conversion to its sodium salt (sodium;2,6-dichloro-4-nitrobenzoic acid) is typically performed by neutralization with sodium hydroxide or sodium carbonate in aqueous solution.

-

- Dissolve 2,6-dichloro-4-nitrobenzoic acid in water or aqueous solvent.

- Add stoichiometric amount of sodium hydroxide under stirring.

- Isolate sodium salt by crystallization or evaporation.

-

- pH control is critical to ensure complete conversion.

- Purity of acid and base affects final salt quality.

This step is straightforward but essential for applications requiring the sodium salt form.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Temperature | Time | Product | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,6-Dichloro-4-nitro-m-xylene | KMnO4 or CrO3 or HNO3 | 30–100 °C | 1–2 h | 2,6-Dichloro-4-nitro-1,3-benzene dicarboxylic acid | Oxidation step |

| 2a | Dicarboxylic acid | Aqueous HNO3 | >200 °C | 0.5–1.5 h | 2,6-Dichloro-4-nitrobenzoic acid | Selective decarboxylation |

| 2b | Dicarboxylic acid | High boiling inert solvent reflux | >200 °C | 1–2 h | 2,6-Dichloro-4-nitrobenzoic acid | Alternative decarboxylation |

| Alternative | 2,6-Dichloro-4-nitro-m-xylene | Aqueous HNO3 | >200 °C | 0.5–1.5 h | 2,6-Dichloro-4-nitrobenzoic acid | Direct oxidation/decarboxylation |

| Precursor synthesis | p-Nitrotoluene | Gaseous Cl2, SbCl3 catalyst | 54–70 °C | Controlled chlorination | Polychlorinated nitrotoluenes | Followed by selective reduction |

| Reduction | Polychlorinated nitrotoluenes | Cu powder, acetic acid | 119–145 °C | 18–21 h | 2,6-Dichloro-4-nitrotoluene | Selective chlorine removal |

| Salt formation | 2,6-Dichloro-4-nitrobenzoic acid | NaOH or Na2CO3 | Ambient | Variable | This compound | Neutralization step |

In-Depth Research Findings and Notes

The oxidation step using potassium permanganate is preferred due to its efficiency and relatively mild conditions compared to chromium trioxide, which requires harsher acidic media.

Selective decarboxylation is critical to avoid degradation of the nitro and chloro substituents; both aqueous nitric acid and high boiling inert solvents have been demonstrated to be effective.

Direct oxidation of 2,6-dichloro-4-nitro-m-xylene in aqueous nitric acid offers a streamlined synthetic approach with fewer isolation steps, beneficial for scale-up.

The chlorination and selective reduction route to 2,6-dichloro-4-nitrotoluene is well-documented and provides a high-purity intermediate for further oxidation to the acid.

The choice of solvents and catalysts in the chlorination and oxidation steps impacts yield, purity, and reaction safety, with antimony trichloride and copper powder being preferred catalysts/reagents.

Chemical Reactions Analysis

Types of Reactions

Sodium;2,6-dichloro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although these reactions are less frequently employed.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing chlorine with hydroxyl groups forms 2,6-dihydroxy-4-nitrobenzoic acid.

Reduction: The major product is 2,6-dichloro-4-aminobenzoic acid.

Oxidation: Products vary based on the specific oxidizing conditions and agents used.

Scientific Research Applications

Sodium;2,6-dichloro-4-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium;2,6-dichloro-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

4-Nitrobenzoic Acid (CAS: 62-23-7)

Molecular Formula: C₇H₅NO₄ Molecular Weight: 167.12 g/mol Structure: Lacks chlorine substituents, featuring only a nitro group at position 4 and a carboxylic acid .

Key Differences :

- Reactivity : The absence of chlorine substituents reduces steric hindrance and electrophilicity compared to the dichloro derivative.

- Acidity : The nitro group at position 4 enhances acidity (pKa ~1.7), but the dichloro-nitro analog is more acidic due to the electron-withdrawing effects of chlorine .

- Applications : Primarily used in laboratories and manufacturing, whereas the sodium salt of 2,6-dichloro-4-nitrobenzoic acid serves as a pharmaceutical intermediate (e.g., for antidiarrheal agents) .

(2,6-Dichloro-4-Nitrophenoxy)Acetic Acid (CAS: N/A)

Molecular Formula: C₈H₅Cl₂NO₅ Molecular Weight: 266.04 g/mol Structure: Combines the 2,6-dichloro-4-nitrobenzene moiety with an acetic acid group linked via an oxygen atom .

Key Differences :

- Applications: Likely used in agrochemicals due to structural similarity to herbicidal phenoxyacetic acids (e.g., 2,4-D), whereas the sodium salt of 2,6-dichloro-4-nitrobenzoic acid is tailored for medicinal chemistry .

4-Chloro-2,6-Dinitrobenzoic Acid (CAS: N/A)

Molecular Formula : C₇H₃ClN₂O₆ (estimated)

Molecular Weight : ~261.47 g/mol

Structure : Features a chlorine at position 4 and nitro groups at positions 2 and 4.

Key Differences :

- Reactivity : The dinitro substitution may facilitate aromatic electrophilic substitution at position 3, whereas the dichloro-nitro analog is more prone to nucleophilic displacement of chlorine .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |

|---|---|---|---|---|

| Sodium 2,6-Dichloro-4-Nitrobenzoate | C₇H₂Cl₂NNaO₄ | 258.02 (estimated) | 2,6-Cl; 4-NO₂; COO⁻Na⁺ | Pharmaceuticals, synthesis |

| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 4-NO₂; COOH | Lab reagent, manufacturing |

| (2,6-Dichloro-4-Nitrophenoxy)Acetic Acid | C₈H₅Cl₂NO₅ | 266.04 | 2,6-Cl; 4-NO₂; OCH₂COOH | Agrochemical research |

| 4-Chloro-2,6-Dinitrobenzoic Acid | C₇H₃ClN₂O₆ | 261.47 | 4-Cl; 2,6-NO₂; COOH | Explosives, specialty chemistry |

Q & A

Q. What are the standard synthetic routes for preparing 2,6-dichloro-4-nitrobenzoic acid and its derivatives?

A common method involves reacting 2,6-dichloro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) under reflux conditions. This produces the corresponding acyl chloride, which can be further derivatized (e.g., esterification to ethyl 2,6-dichloro-4-nitrobenzoate) . For purification, evaporative distillation under reduced pressure (e.g., 0.2 mm Hg) is recommended, followed by recrystallization (melting point: 63–65°C) .

Q. How can the purity and structural integrity of 2,6-dichloro-4-nitrobenzoic acid be validated experimentally?

Use a combination of analytical techniques:

- X-ray crystallography : Refinement via SHELXL and visualization using ORTEP-III ensure accurate molecular geometry.

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions, IR for functional group analysis (e.g., nitro and carboxylic acid stretches).

- Elemental analysis : Match calculated and observed C/H/N/Cl percentages (e.g., C: 30.12%, H: 3.48%, Cl: 22.22%, N: 21.95%) .

Q. What safety protocols are critical when handling 2,6-dichloro-4-nitrobenzoic acid?

- Personal protective equipment (PPE) : Impermeable gloves, safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Storage : Seal in dry conditions at room temperature; avoid prolonged storage due to potential degradation .

- Disposal : Follow federal/local regulations for halogenated nitroaromatics .

Q. How does the electronic structure of 2,6-dichloro-4-nitrobenzoic acid influence its reactivity?

The electron-withdrawing nitro (-NO₂) and chlorine groups create a highly electron-deficient aromatic ring, directing electrophilic substitution to the para position (relative to existing substituents). This reactivity is critical for designing derivatives via nucleophilic acyl substitution (e.g., ester formation) .

Advanced Research Questions

Q. What computational methods can model the electronic properties of 2,6-dichloro-4-nitrobenzoic acid?

Density functional theory (DFT) using correlation-energy functionals (e.g., Colle-Salvetti formula) accurately predicts electron density distributions and local kinetic energy, aiding in understanding charge transfer and reactivity . Software like Gaussian or ORCA can optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for mechanistic insights.

Q. How do structural isomers of 2,6-dichloro-4-nitrobenzoic acid differ in reactivity and applications?

Isomers like 2,4-dichloro-6-nitrobenzoic acid exhibit distinct reactivity due to variations in substituent positioning. For example, the 2,6-dichloro isomer’s symmetric Cl arrangement enhances steric hindrance, affecting nucleophilic attack rates compared to asymmetric isomers. Such differences are critical in medicinal chemistry for tuning bioactivity .

Q. What strategies optimize crystallographic refinement for 2,6-dichloro-4-nitrobenzoic acid derivatives?

- Use high-resolution data (≤1.0 Å) and SHELX programs for structure solution and refinement .

- Address twinning or disorder by applying restraints (e.g., similarity of bond lengths/angles) in SHELXL .

- Validate thermal parameters and hydrogen bonding networks using tools like PLATON .

Q. How can 2,6-dichloro-4-nitrobenzoic acid be functionalized for targeted biological activity?

Q. Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC or HPLC to minimize byproducts .

- Computational Validation : Cross-check DFT results with experimental spectroscopic data to ensure accuracy .

- Crystallographic Best Practices : Deposit refined structures in the Cambridge Structural Database (CSD) for community access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.